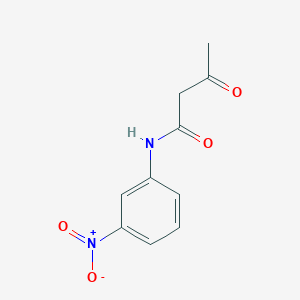
N-(3-nitrophenyl)-3-oxobutanamide
Overview
Description
“N-(3-nitrophenyl)-3-oxobutanamide” is an organic compound that contains a nitro functional group (−NO2) and an amide functional group. The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally . The compound has a linear formula of C13H10N2O4, a CAS number of 27693-70-5, and a molecular weight of 258.236 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide in refluxing ethanol in the presence of piperidine as a basic catalyst resulted in the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Molecular Structure Analysis
The molecular structure of “this compound” was determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds have been studied. For example, tris(3-nitrophenyl) phosphine, a flame retardant containing phosphorus and nitro group, was synthesized and used to flame-retardant acrylonitrile–butadiene–styrene (ABS) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.24 g/mol . The compound has a linear formula of C13H10N2O4 .Scientific Research Applications
1. Antimicrobial and Antioxidant Activities
N-(3-nitrophenyl)-3-oxobutanamide and its derivatives have been explored for their antimicrobial properties. Studies demonstrate that certain nitro-substituted compounds exhibit significant activity against microorganisms, particularly Gram-positive bacteria. Additionally, these compounds have shown notable antioxidant capabilities, which may have implications in various health-related fields (Yaylı et al., 2006).
2. Molecular Structure and Crystallization
Research on this compound has also focused on understanding its molecular structure and crystallization properties. This has implications in the field of material science, particularly in the development of industrial intermediates used in the synthesis of pigments and other compounds (Brüning et al., 2009).
3. DNA Interaction and Biological Activities
This compound derivatives have been studied for their interaction with DNA and potential biological activities. These compounds have shown varying degrees of DNA binding, suggesting potential applications in the study of genetic materials and processes. Additionally, their biological activities could be significant in developing therapeutic agents (Tahir et al., 2015).
4. Corrosion Inhibition
The derivatives of this compound have been evaluated for their corrosion inhibition properties. This is particularly relevant in the field of materials science, where protecting metals from corrosion is a critical aspect of maintaining their integrity and functionality (Mishra et al., 2018).
Future Directions
The development of new leads in drug-discovery programmes is often initiated by the synthesis of novel molecules that display excellent and a wide array of biological profiles because of the presence of some critical structural features in them . Therefore, the synthesis and study of “N-(3-nitrophenyl)-3-oxobutanamide” and similar compounds could be of interest in the future.
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQKCOLRNMYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304480 | |
| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25233-49-2 | |
| Record name | 25233-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


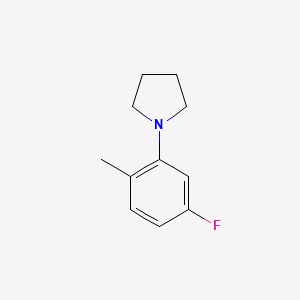
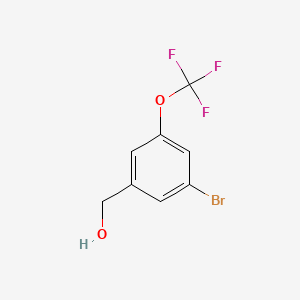
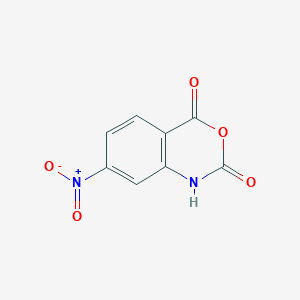
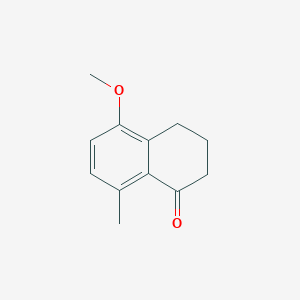
![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)
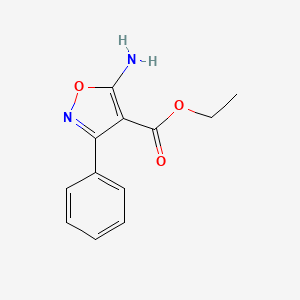
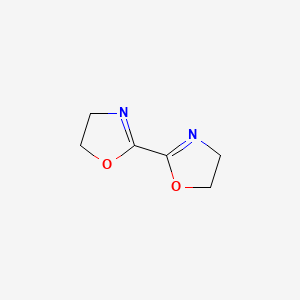
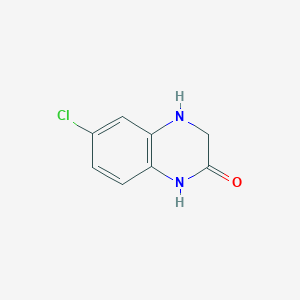

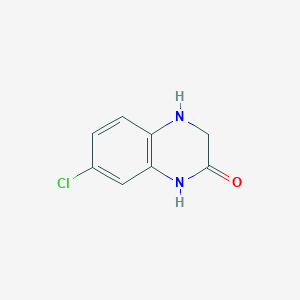
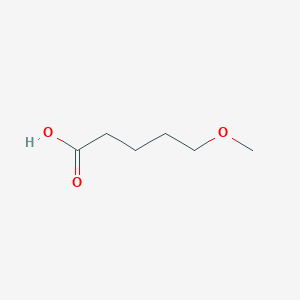
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)

